4-Mercaptoquinoline-8-sulfonic acid
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Overview
Description
4-Mercaptoquinoline-8-sulfonic acid is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. It is derived from quinoline, a compound known for its stability and aromatic properties. The presence of the mercapto (–SH) and sulfonic acid (–SO3H) groups in its structure makes it a versatile compound with various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The quinoline is then sulfonated at high temperatures to introduce the sulfonic acid group . Finally, the mercapto group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of 4-Mercaptoquinoline-8-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and mercapto group introduction steps are carefully monitored to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
4-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonic acid group can be reduced to sulfinic acids or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Sulfinic acids, thiols.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
4-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Mercaptoquinoline-8-sulfonic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active sites or interacting with thiol groups.
Redox Reactions: It can participate in redox reactions, affecting cellular oxidative stress levels.
Signal Transduction: The compound may modulate signal transduction pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
4-Mercaptoquinoline-8-sulfonic acid can be compared with other quinoline derivatives and sulfonic acids:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline backbone but differ in their functional groups and biological activities.
Similar Compounds
- Chloroquine
- Quinine
- Benzene sulfonic acid
- Toluene sulfonic acid
Properties
CAS No. |
71330-94-4 |
---|---|
Molecular Formula |
C9H7NO3S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
4-sulfanylidene-1H-quinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-3-1-2-6-7(14)4-5-10-9(6)8/h1-5H,(H,10,14)(H,11,12,13) |
InChI Key |
KMZICLUDTUJCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC=CC2=S |
Origin of Product |
United States |
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